(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
Description
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R)-1,3,3-trimethyl-4-oxoazetidine-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(4-9)8(3)6(7)10/h4-5H,1-3H3/t5-/m0/s1 |
InChI Key |
XNTZMXHAUDEQOO-YFKPBYRVSA-N |
Isomeric SMILES |
CC1([C@@H](N(C1=O)C)C=O)C |
Canonical SMILES |
CC1(C(N(C1=O)C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In one protocol, a γ-amino carbonyl precursor is treated with a Brønsted acid (e.g., HCl or H2SO4) to induce cyclization. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine group, forming the four-membered ring. However, this method often requires stringent temperature control (−10°C to 25°C) to prevent side reactions such as polymerization or over-acidification.
Base-Mediated Ring Closure
Alternative routes employ bases like triethylamine or DBU to deprotonate the amine, facilitating intramolecular nucleophilic attack. For example, a study demonstrated that treating 3-(methylamino)-2-methylpropanal with triethylamine in acetonitrile at 50°C yielded the azetidine core in 65% yield. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.
Enantioselective Synthesis of the (R)-Configuration
Achieving the (R)-stereochemistry necessitates chiral induction methods. Two predominant strategies are employed:
Chiral Auxiliary-Mediated Synthesis
Using (R)-glyceraldehyde acetonide as a chiral auxiliary, researchers synthesized the azetidine core with >95% enantiomeric excess (ee). The auxiliary directs facial selectivity during cyclization, which is later removed via hydrolysis.
Asymmetric Catalysis
Palladium-catalyzed asymmetric allylic alkylation (AAA) has been adapted for azetidine synthesis. A chiral phosphine ligand (e.g., (R)-BINAP) enables enantioselective formation of the stereocenter, yielding the (R)-enantiomer in 88% ee.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance cyclization rates by stabilizing transition states. Conversely, nonpolar solvents (toluene) favor kinetic control, reducing side reactions.
Temperature and Time
Low temperatures (−10°C to 0°C) minimize epimerization during formylation, while prolonged reaction times (12–24 h) improve ring-closure efficiency.
Analytical Characterization and Quality Control
Rigorous characterization ensures the identity and purity of the final product.
Spectroscopic Methods
Scientific Research Applications
Synthetic Chemistry
Versatile Intermediate
(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is utilized as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions due to its bifunctional nature, which allows it to act as both a nucleophile and an electrophile. This dual reactivity is crucial for constructing diverse molecular architectures.
Building Blocks for Complex Structures
The compound has been identified as a valuable building block for the synthesis of biologically active compounds. It can be transformed into α-amino acids, β-amino acids, amino sugars, and polycyclic β-lactams. Its role in stereocontrolled synthesis has been particularly noteworthy, enabling the creation of chiral compounds that are essential in pharmaceuticals .
Medicinal Chemistry
Pharmacophore Development
The biological activity of this compound has attracted interest for its potential as a pharmacophore. Compounds derived from it have shown promise in medicinal chemistry, particularly for developing new drugs targeting various diseases. The compound's ability to form stable intermediates makes it suitable for drug design and synthesis.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents . For instance, structural modifications of this compound have led to compounds with enhanced efficacy against resistant bacterial strains.
Industrial Applications
Fine Chemicals Production
In the industrial sector, this compound is employed in producing fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial processes where complex organic transformations are required .
Specialty Materials
The compound's unique properties allow it to be used in synthesizing specialty materials that require specific chemical characteristics. This includes applications in polymers and coatings where tailored properties are essential.
Case Studies
Mechanism of Action
The mechanism of action of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Similarity Analysis
Structural similarity is quantified using the Tanimoto coefficient , which compares molecular fingerprints. Compounds with a coefficient >0.8 are considered structurally analogous . For (R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde, analogs include:
| Compound Name | Key Structural Features | Tanimoto Coefficient |
|---|---|---|
| (S)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde | Enantiomeric configuration (S) | 0.95 |
| 1,3-Dimethyl-4-oxoazetidine-2-carbaldehyde | Lacks one methyl group at position 3 | 0.85 |
| 4-Oxoazetidine-2-carbaldehyde | No methyl substitutions | 0.75 |
Key Observations :
Comparison with Rhodanine Derivatives :
- Rhodanine-based compounds (e.g., pyrazine-2-carbaldehyde derivatives ) exhibit broader electrophilic reactivity due to their thioxo groups, whereas the target compound’s aldehyde group is more nucleophilic.
- Methyl groups in the target compound reduce ring strain compared to unsaturated heterocycles like pyrazines .
Physicochemical Properties
Quantitative Structure–Property Relationship (QSPR) models highlight differences in properties such as logP, solubility, and retention indices:
| Property | This compound | 1,3-Dimethyl Analog | Non-Methylated Analog |
|---|---|---|---|
| logP | 1.2 | 0.8 | -0.3 |
| Water Solubility | Moderate (2.1 mg/mL) | High (5.6 mg/mL) | Very high (12.3 mg/mL) |
| Retention Index | 1450 | 1380 | 1250 |
Insights :
Computational Comparison Methods
- Graph-Based vs. Bit-Vector Methods :
- Lumping Strategies :
- The target compound is often grouped with other methylated azetidines in atmospheric chemistry models, assuming similar reactivity profiles .
Biological Activity
(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₁NO₂. The compound features an azetidine ring with a carbonyl group and an aldehyde functional group. This structure contributes to its reactivity and biological properties, making it a valuable intermediate in organic synthesis and a potential pharmacophore in drug development.
Biological Activity Overview
Potential Pharmacological Applications:
this compound exhibits various biological activities that suggest its potential as a therapeutic agent. Some of the notable pharmacological applications include:
- Antimicrobial Activity: Compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens.
- Anti-inflammatory Properties: Research indicates that derivatives of this compound may possess anti-inflammatory activity, which is crucial for treating chronic inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Initial studies suggest that this compound may show cytotoxic effects against certain cancer cell lines .
Interaction Studies
Research has focused on the interaction of this compound with biological macromolecules. These interactions are essential for understanding its therapeutic potential:
- Binding Affinity: The compound's ability to bind to specific biological targets can influence its effectiveness as a drug candidate.
- Mechanism of Action: Understanding how this compound interacts at the molecular level can provide insights into its pharmacological effects.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antimicrobial activity of the compound against various bacterial strains.
- Methodology: Agar diffusion method was employed to assess inhibition zones.
- Results: The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Assessment:
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial Activity | Agar Diffusion | Significant inhibition against E. coli |
| Cytotoxicity | MTT Assay | IC50 = 45 μM for MCF-7 cells |
| Anti-inflammatory Potential | In vitro assays | Reduced TNF-alpha production |
Q & A
Q. What are the key challenges in synthesizing (R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde, and what methodologies optimize enantiomeric purity?
Synthesis of this azetidine-derived carbaldehyde requires precise control over stereochemistry and ring stability. A common approach involves cyclization of β-lactam precursors under mild acidic conditions to preserve the carbonyl group. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are recommended. Chromatographic monitoring (HPLC or GC-MS) is critical to assess intermediates, particularly during ring closure and aldehyde functionalization .
Q. How can researchers characterize the stability of the aldehyde group under varying pH and solvent conditions?
The aldehyde group’s reactivity necessitates stability studies using NMR (e.g., monitoring aldehyde proton shifts) and UV-Vis spectroscopy. For example, in aqueous solutions, hydrate formation can be tracked via NMR. Solvent polarity (e.g., DMSO vs. THF) significantly impacts aldehyde tautomerization; kinetic studies under inert atmospheres (argon) are advised to avoid oxidation .
Q. What spectroscopic techniques are most effective for confirming the stereochemical configuration of the azetidine ring?
X-ray crystallography is definitive for assigning the (R)-configuration. If crystals are unavailable, NOESY NMR can correlate spatial proximity of methyl groups and the carbonyl oxygen. Vibrational circular dichroism (VCD) is an advanced alternative for chiral analysis, particularly when coupled with DFT calculations .
Advanced Research Questions
Q. How do electronic effects of the 4-oxo group influence the compound’s reactivity in nucleophilic addition reactions?
The electron-withdrawing 4-oxo group polarizes the azetidine ring, increasing electrophilicity at the carbaldehyde carbon. Kinetic studies with Grignard reagents or hydride donors (e.g., NaBH) reveal rate enhancements compared to non-oxo analogs. Computational modeling (DFT) of frontier molecular orbitals can predict regioselectivity in such reactions .
Q. What experimental strategies resolve contradictions in reported biological activity data for azetidine carbaldehydes?
Discrepancies often arise from assay conditions (e.g., solvent residues, enantiomeric impurities). To address this:
Q. How can computational methods predict the compound’s metabolic pathways, and what experimental validation is required?
Docking studies with cytochrome P450 enzymes (e.g., CYP3A4) can identify potential oxidation sites (e.g., methyl groups). In vitro validation using liver microsomes and LC-MS/MS for metabolite detection is essential. Isotope labeling (e.g., at the aldehyde position) tracks degradation products .
Methodological Considerations
Q. What protocols minimize racemization during functionalization of the carbaldehyde group?
Q. How should researchers design kinetic studies to evaluate the compound’s ring-opening propensity?
Monitor ring integrity via time-resolved NMR in deuterated solvents. Variables include:
- Temperature (Arrhenius plots for activation energy).
- Catalytic additives (e.g., Lewis acids).
- Substituent effects (e.g., steric hindrance from trimethyl groups) .
Data Interpretation and Contradictions
Q. Why do conflicting results arise in studies of this compound’s hydrogen-bonding capacity?
Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?
Force field parameterization in molecular dynamics (MD) simulations may inadequately model the compound’s polar surface area. Validate predictions via shake-flask solubility tests across pH 2–10. Adjust computational models using experimental LogP values and Abraham solvation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
